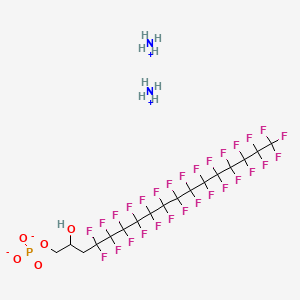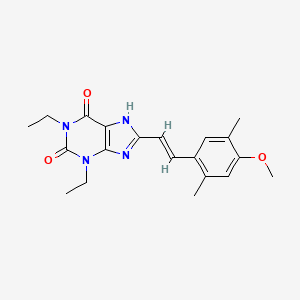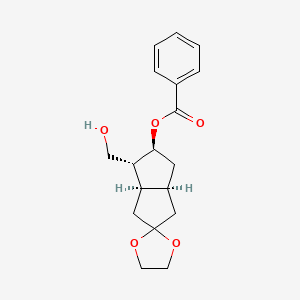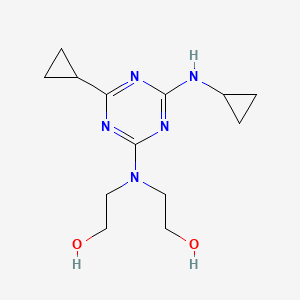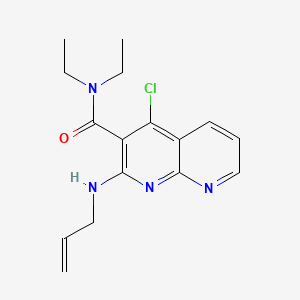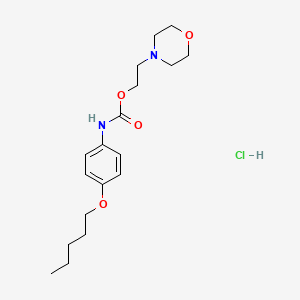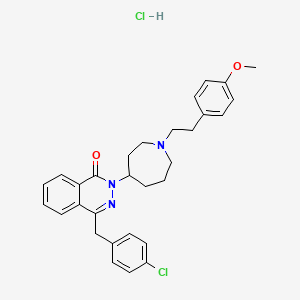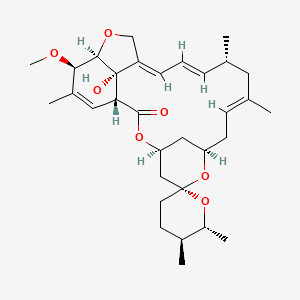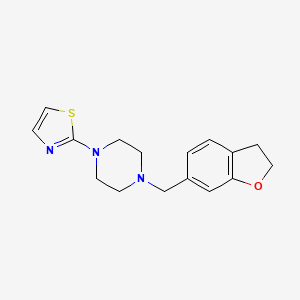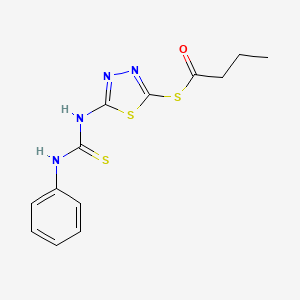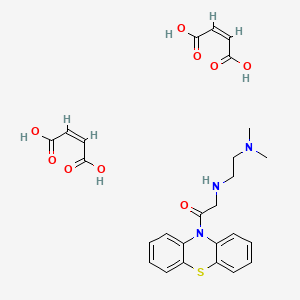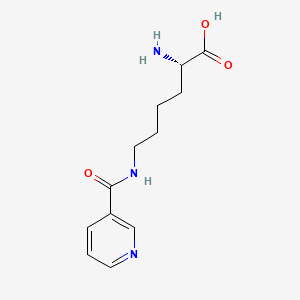
N6-(3-Pyridinylcarbonyl)-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-(3-Pyridinylcarbonyl)-L-lysine is a compound that features a pyridine ring attached to the lysine amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-(3-Pyridinylcarbonyl)-L-lysine typically involves the acylation of L-lysine with 3-pyridinecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N6-(3-Pyridinylcarbonyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N6-(3-Pyridinylcarbonyl)-L-lysine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N6-(3-Pyridinylcarbonyl)-L-lysine involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N6-(2-Pyridinylcarbonyl)-L-lysine
- N6-(4-Pyridinylcarbonyl)-L-lysine
- N6-(3-Pyridinylmethyl)-L-lysine
Uniqueness
N6-(3-Pyridinylcarbonyl)-L-lysine is unique due to the position of the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. This positional difference can result in distinct biological activities and therapeutic potentials compared to its analogs.
Eigenschaften
CAS-Nummer |
20584-80-9 |
|---|---|
Molekularformel |
C12H17N3O3 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid |
InChI |
InChI=1S/C12H17N3O3/c13-10(12(17)18)5-1-2-7-15-11(16)9-4-3-6-14-8-9/h3-4,6,8,10H,1-2,5,7,13H2,(H,15,16)(H,17,18)/t10-/m0/s1 |
InChI-Schlüssel |
GPGQRQZBZHOSJY-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC(=CN=C1)C(=O)NCCCC[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)NCCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


